4-(Hexyloxy)-3,5-dimethoxybenzohydrazide

Lipophilicity Membrane Permeability Drug Design

4-(Hexyloxy)-3,5-dimethoxybenzohydrazide (CAS 88692-78-8) is a tri-substituted aromatic hydrazide with the molecular formula C₁₅H₂₄N₂O₄ and a molecular weight of 296.36 g/mol. It combines a benzohydrazide core with two electron-donating methoxy groups at positions 3 and 5 and a lipophilic hexyloxy chain at position This substitution pattern distinguishes it from simpler benzohydrazide building blocks and confers a computed logP of approximately 3.2, placing it in a favorable lipophilicity range for membrane permeability studies.

Molecular Formula C15H24N2O4
Molecular Weight 296.36 g/mol
CAS No. 88692-78-8
Cat. No. B8622749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hexyloxy)-3,5-dimethoxybenzohydrazide
CAS88692-78-8
Molecular FormulaC15H24N2O4
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1OC)C(=O)NN)OC
InChIInChI=1S/C15H24N2O4/c1-4-5-6-7-8-21-14-12(19-2)9-11(15(18)17-16)10-13(14)20-3/h9-10H,4-8,16H2,1-3H3,(H,17,18)
InChIKeyDFAKDFOYHIXEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hexyloxy)-3,5-dimethoxybenzohydrazide (CAS 88692-78-8): Physicochemical Baseline for Research Procurement


4-(Hexyloxy)-3,5-dimethoxybenzohydrazide (CAS 88692-78-8) is a tri-substituted aromatic hydrazide with the molecular formula C₁₅H₂₄N₂O₄ and a molecular weight of 296.36 g/mol . It combines a benzohydrazide core with two electron-donating methoxy groups at positions 3 and 5 and a lipophilic hexyloxy chain at position 4. This substitution pattern distinguishes it from simpler benzohydrazide building blocks and confers a computed logP of approximately 3.2, placing it in a favorable lipophilicity range for membrane permeability studies . The compound is typically supplied at 95% purity and serves as a synthetic intermediate or scaffold for medicinal chemistry, agrochemical research, and materials science applications .

Why Simple 3,5-Dimethoxybenzohydrazide or 4-Hexyloxybenzohydrazide Cannot Replace 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide in Structure-Activity Studies


The dual presence of both 3,5-dimethoxy and 4-hexyloxy substituents on the benzohydrazide scaffold creates a pharmacophore that cannot be replicated by either monosubstituted analog alone [1]. The 3,5-dimethoxybenzohydrazide (CAS 51707-38-1, logP 0.4–1.4) lacks sufficient lipophilicity for efficient membrane permeation, while 4-(hexyloxy)benzohydrazide (CAS 64328-63-8, logP 2.6–3.1) lacks the electron-rich aromatic character conferred by the methoxy groups [2]. The hexyloxy chain contributes to membrane permeability (validated in Caco-2 assays for related compounds) and the methoxy groups modulate hydrogen-bonding capacity (3 H-bond acceptors from OCH₃ and hydrazide), directly influencing target binding and metabolic stability . In benzohydrazide-based LSD1 inhibitor patents, both alkoxy chain length and methoxy substitution patterns are critical selectivity determinants [3]. Substituting structurally simpler analogs therefore risks losing both potency and selectivity.

Quantitative Evidence Guide: Where 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide Demonstrates Measurable Differentiation


Computed Lipophilicity (logP) Advantage Over 3,5-Dimethoxybenzohydrazide Enables Membrane Permeation Studies

The target compound has a computed logP of approximately 3.2, compared with 3,5-dimethoxybenzohydrazide (XLogP3 = 0.4 from PubChem; logP = 1.4 from Molbase) [1][2]. This approximately 1.8–2.8 log unit increase arises from the 4-hexyloxy substituent. For 4-(hexyloxy)benzohydrazide, the reported ACD/LogP is 2.91 and measured logP is 3.077, indicating the 3,5-dimethoxy groups add approximately 0.1–0.3 logP units beyond the hexyloxy contribution alone [3]. This lipophilicity positions the target compound in the optimal range (logP 1–5) for passive membrane diffusion while retaining sufficient aqueous solubility for in vitro assays. Increasing the alkoxy chain further to octyloxy raises logP to 4.1, which reduces solubility and may complicate assay handling .

Lipophilicity Membrane Permeability Drug Design

Molecular Weight and Hydrogen-Bonding Profile Differentiation from Mono-Functionalized Benzohydrazide Analogs

The target compound (MW = 296.36 g/mol, 4 H-bond acceptors, 2 H-bond donors from the hydrazide –NH–NH₂) is approximately 1.5× heavier than 3,5-dimethoxybenzohydrazide (MW = 196.20 g/mol, 4 H-bond acceptors, 2 H-bond donors) and approximately 1.25× heavier than 4-(hexyloxy)benzohydrazide (MW = 236.31 g/mol, 3 H-bond acceptors, 2 H-bond donors) [1]. The additional H-bond acceptor (from the second methoxy oxygen versus the mono-hexyloxy analog) increases the polar surface area (estimated PSA ≈ 85–93 Ų) without adding H-bond donors, maintaining compliance with Lipinski's Rule of 5 (zero violations) . The 4-hydroxy analog (4-hydroxy-3,5-dimethoxybenzohydrazide, CAS 1443-76-1, MW = 212.2 g/mol) adds a third H-bond donor (phenolic –OH), which increases metabolic susceptibility via glucuronidation and alters solubility pH-dependence .

Physicochemical Properties Hydrogen Bonding Scaffold Design

Class-Level Anticancer Activity Inference from 4-Hexyloxybenzohydrazide-Derived Hydrazones Against Breast Cancer Cell Lines

A structurally related derivative, (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, demonstrated IC₅₀ values of 85 µM against MCF7 and 115 µM against MDA-MB-231 breast cancer cell lines in dose-dependent viability, migration, and colony-formation assays [1]. This compound shares the 4-hexyloxybenzohydrazide substructure with the target compound but differs in the hydrazone moiety (naphthalene-ethylidene vs. free hydrazide). The free hydrazide form of the target compound serves as the synthetic precursor to such hydrazones and can be directly condensed with diverse aldehydes or ketones . In contrast, the simpler 3,5-dimethoxybenzohydrazide scaffold has been reported in naphthoquinone-hybrid hydrazides with IC₅₀ values of 1.83 µM against Trypanosoma cruzi (antiparasitic, not anticancer) and 9.65 µM against Leishmania amazonensis, indicating a divergent biological profile [2]. No direct anticancer IC₅₀ data for the free hydrazide target compound itself is currently available in the peer-reviewed literature.

Anticancer Breast Cancer Benzohydrazide Scaffold

Herbicidal Patent Landscape: Benzohydrazide Derivatives with Alkoxy and Dimethoxy Substitution as Desiccants and Herbicides

Patent US20040018942 (Ishihara Sangyo Kaisha, Ltd.) claims a genus of benzohydrazide derivatives of formula (I) as herbicides and desiccants, explicitly encompassing compounds bearing (C₁–₆)alkoxy substituents on the phenyl ring [1]. The target compound, with its 4-hexyloxy (C₆) and 3,5-dimethoxy pattern, falls within the structural scope of this patent genus. The patent discloses that representative compounds effectively control both broadleaf and grassy weed species in plantation crops [2]. While specific herbicidal IC₅₀ or ED₅₀ values for the target compound are not disclosed in the patent, related benzohydrazide derivatives in the agricultural fungicide literature have shown EC₅₀ values as low as 0.66 µM against Rhizoctonia solani [3]. The dual alkoxy substitution pattern (hexyloxy plus dimethoxy) is structurally distinct from the mono-alkoxy benzohydrazides typically found in earlier herbicide disclosures (e.g., EP195346, WO99/52878) [2].

Agrochemical Herbicide Desiccant

High-Value Application Scenarios for 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide Based on Quantitative Evidence


Medicinal Chemistry: Benzohydrazide Hydrazone Library Synthesis for Anticancer Screening

Procure the compound as a versatile hydrazide precursor for condensation with aldehydes or ketones to generate hydrazone libraries. The 4-hexyloxy group provides the lipophilicity needed for cellular membrane permeation (logP ≈ 3.2), while the 3,5-dimethoxy groups contribute electron density to the aromatic ring for potential π-stacking interactions with biological targets. Evidence from the structurally related (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide demonstrates IC₅₀ values of 85 µM (MCF7) and 115 µM (MDA-MB-231) in breast cancer models, establishing the relevance of the hexyloxybenzohydrazide substructure for anticancer drug discovery [1]. The free hydrazide form provides greater synthetic flexibility than pre-formed hydrazones, enabling systematic SAR exploration of the hydrazone moiety.

Agrochemical R&D: Herbicidal Lead Optimization Within the Benzohydrazide Patent Space

Use the compound as a scaffold for generating patent-differentiated herbicidal leads. The 4-hexyloxy-3,5-dimethoxy substitution pattern is structurally distinct from prior-art benzohydrazide herbicides (uracil-, pyrazole-, and pyridazinone-linked), offering potential freedom-to-operate advantages [2]. Related benzohydrazide derivatives have demonstrated EC₅₀ values as low as 0.66 µM against phytopathogenic fungi [3], and the patent literature explicitly claims alkoxy-substituted benzohydrazides for broadleaf and grassy weed control in plantation crops. The intermediate logP (~3.2) is suitable for foliar uptake in agrochemical formulations.

Chemical Biology: LSD1/KDM1A Histone Demethylase Inhibitor Probe Development

Deploy the compound as a starting material for structure-guided design of LSD1 inhibitors. Patent WO2017004519A1 demonstrates that alkoxy-substituted benzohydrazide analogs act as histone demethylase (LSD1/LSD2) inhibitors, with the alkoxy chain length and methoxy substitution pattern critically influencing potency and isoform selectivity [4]. The target compound's 4-hexyloxy chain optimizes lipophilicity for cellular target engagement (supported by Caco-2 permeability data for homologs), while the 3,5-dimethoxy groups can be exploited for additional binding interactions in the LSD1 active site or for modulating metabolic stability .

Physicochemical Tool Compound: Membrane Permeability and logP Calibration Studies

Utilize the compound as a reference standard in logP calibration and membrane permeability assays. Its computed logP of ~3.2 places it in the optimal range for passive diffusion studies, and the hexyloxy chain length can be systematically varied (e.g., butoxy, hexyloxy, octyloxy) to generate a homologous series for logP-permeability correlation analyses . The compound's 95% purity specification and well-defined molecular formula (C₁₅H₂₄N₂O₄) make it suitable as an analytical standard in HPLC-based logP determination methods.

Quote Request

Request a Quote for 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.